An In-depth Technical Guide to 3-(Isopropoxycarbonyl)phenylboronic Acid
An In-depth Technical Guide to 3-(Isopropoxycarbonyl)phenylboronic Acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of 3-(Isopropoxycarbonyl)phenylboronic acid, a versatile building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Properties and Data
3-(Isopropoxycarbonyl)phenylboronic acid is a substituted aromatic boronic acid. The presence of the isopropoxycarbonyl group at the meta position influences its electronic properties and reactivity. Boronic acids are known for their ability to form reversible covalent bonds with diols, a key feature exploited in various applications.
Table 1: Physicochemical Properties of 3-(Isopropoxycarbonyl)phenylboronic acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃BO₄ | [1] |
| Molecular Weight | 208.02 g/mol | [1] |
| CAS Number | 342002-80-6 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 153-154 °C | [3] |
| Boiling Point | Not available | |
| Density | 0.912 g/cm³ | [3] |
| Refractive Index | 1.408-1.410 | [3] |
| Solubility | Phenylboronic acids are generally soluble in many polar organic solvents and have low solubility in nonpolar solvents like hexanes. Specific quantitative data for 3-(isopropoxycarbonyl)phenylboronic acid is not readily available, but it is expected to be soluble in solvents such as methanol, ethanol, acetone, and DMSO. Its water solubility is likely low.[4][5] | |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[2] |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of 3-(isopropoxycarbonyl)phenylboronic acid is not widely published in peer-reviewed literature, a general and reliable method for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate followed by acidic hydrolysis. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis
Reaction Scheme:
Figure 1: Plausible synthetic workflow for 3-(isopropoxycarbonyl)phenylboronic acid.
Materials:
-
Isopropyl 3-bromobenzoate
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine and gently heat to activate the magnesium. Add a solution of isopropyl 3-bromobenzoate in anhydrous THF dropwise to the magnesium suspension. Maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Purification of boronic acids can often be achieved by recrystallization.[6][7][8]
Procedure:
-
Dissolve the crude 3-(isopropoxycarbonyl)phenylboronic acid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature, and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Alternatively, column chromatography on silica gel can be employed, though boronic acids can sometimes be challenging to purify via this method.[6]
Spectroscopic Characterization
The structure of 3-(isopropoxycarbonyl)phenylboronic acid can be confirmed using various spectroscopic techniques. Below are the expected characteristic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic protons will appear as multiplets in the range of approximately 7.5-8.5 ppm. The methine proton will be a septet around 5.2 ppm, and the methyl protons will be a doublet around 1.4 ppm.
-
¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the isopropyl group. The carbon attached to the boron atom is often broad or not observed.
-
¹¹B NMR: The ¹¹B NMR spectrum is a key tool for characterizing boronic acids. For a tricoordinate boronic acid, a broad signal is expected in the range of 27-33 ppm.[9][10] Upon formation of a tetracoordinate boronate ester (e.g., by reaction with a diol or in the presence of a Lewis base), this signal will shift upfield to a region between 5 and 15 ppm.[11]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[12][13][14][15][16]
Table 2: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 (broad) | O-H stretch of the B(OH)₂ group |
| ~1715 | C=O stretch of the ester |
| ~1600, 1480 | C=C aromatic ring stretches |
| ~1350 | B-O asymmetric stretch |
| ~1250 | C-O stretch of the ester |
| ~700-900 | C-H out-of-plane bending of the aromatic ring |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of phenylboronic acids can be complex due to the tendency to form cyclic trimeric anhydrides (boroxines) in the gas phase.[17] Electrospray ionization (ESI-MS) is often a softer ionization technique. The mass spectrum would be expected to show the molecular ion peak [M]⁺ or [M+H]⁺, along with fragmentation patterns corresponding to the loss of the isopropoxy group, the entire ester group, and water molecules.[18][19]
Applications in Drug Development and Organic Synthesis
Phenylboronic acids are crucial reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[20] In drug discovery, the boronic acid moiety is a key pharmacophore that can act as a transition-state analog inhibitor of serine proteases and can also be used for targeted drug delivery.[21]
Suzuki-Miyaura Cross-Coupling Reactions
3-(Isopropoxycarbonyl)phenylboronic acid can be coupled with a variety of aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base to form biaryl or aryl-alkene structures, which are common motifs in pharmaceuticals.
Figure 2: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Role in Medicinal Chemistry and Drug Discovery
The boronic acid functional group is a versatile pharmacophore. Its ability to form reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes makes it a potent inhibitor of serine proteases. Phenylboronic acid derivatives have been extensively studied as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[5][22][23][24]
Furthermore, the affinity of phenylboronic acids for diols is exploited for targeting sialic acid residues that are overexpressed on the surface of cancer cells. This interaction provides a mechanism for the targeted delivery of cytotoxic agents or imaging probes to tumors.[25][26][27]
Figure 3: Key biological applications of phenylboronic acid derivatives.
While specific drugs developed using 3-(isopropoxycarbonyl)phenylboronic acid are not prominently documented, its structural features make it a valuable intermediate for creating libraries of compounds for screening against various biological targets. The isopropoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization or for improving pharmacokinetic properties.[22]
Involvement in Signaling Pathways
Phenylboronic acid and its derivatives have been shown to inhibit cancer cell migration by affecting key signaling networks. Studies have indicated that these compounds can decrease the activity of Rho family GTPases, such as RhoA, Rac1, and Cdc42, which are crucial regulators of the actin cytoskeleton and cell motility.[28] By inhibiting these pathways, phenylboronic acids may interfere with the metastatic cascade of cancer. The precise mechanism by which 3-(isopropoxycarbonyl)phenylboronic acid might influence these or other signaling pathways would require specific biological investigation.
Conclusion
3-(Isopropoxycarbonyl)phenylboronic acid is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its chemical properties, particularly the reactivity of the boronic acid moiety, make it a versatile tool for the construction of complex molecules and for the design of targeted therapeutics. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation based on the well-established chemistry of phenylboronic acids and their derivatives. Further research into the specific applications and biological activity of this compound is warranted and could lead to the development of novel pharmaceuticals and advanced materials.
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